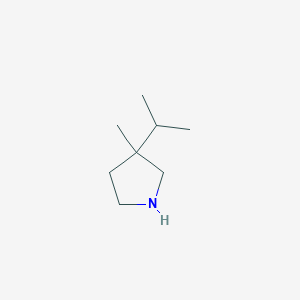

3-Isopropyl-3-methyl-pyrrolidine

Description

Historical Context of Pyrrolidine (B122466) Synthesis and Discovery

The journey of pyrrolidine chemistry began in the early 20th century, with the first synthetic methods emerging in the 1920s. ontosight.ai These initial syntheses were often complex and resulted in low yields. ontosight.ai Over the decades, significant advancements in synthetic methodologies, including catalytic hydrogenation and microwave-assisted synthesis, have made pyrrolidines and their derivatives more accessible for research and industrial applications. nih.govontosight.ai The development of stereoselective synthesis methods has been particularly crucial, allowing for the preparation of specific stereoisomers of substituted pyrrolidines. chemistryviews.orgacs.org

Structural Framework of Pyrrolidines in Complex Chemical Scaffolds

The non-planar, puckered nature of the pyrrolidine ring allows it to explore a greater three-dimensional space compared to its aromatic counterpart, pyrrole. nih.govresearchgate.net This feature, along with the potential for multiple stereocenters, makes pyrrolidines valuable scaffolds in the design of complex molecules with specific spatial arrangements of functional groups. nih.govnih.gov The nitrogen atom within the ring imparts basicity and nucleophilicity, influencing the molecule's chemical reactivity and its interactions with biological targets. nih.gov Pyrrolidine rings are integral components of numerous natural alkaloids, such as nicotine (B1678760) and hygrine, and are found in a wide array of pharmaceutical drugs, including procyclidine (B1679153) and bepridil. wikipedia.org

Academic Importance of Stereochemically Defined Substituted Pyrrolidines

The presence of up to four stereogenic centers in a pyrrolidine ring can lead to a multitude of stereoisomers, each potentially exhibiting distinct biological activities. nih.gov The ability to synthesize stereochemically defined substituted pyrrolidines is therefore of paramount importance in medicinal chemistry and drug development. nih.govresearchgate.net Asymmetric synthesis strategies, often employing chiral auxiliaries or catalysts, are instrumental in accessing enantiomerically pure pyrrolidine derivatives. acs.orgnih.gov These stereochemically pure compounds are crucial for studying structure-activity relationships (SAR) and for developing drugs with improved efficacy and reduced side effects. frontiersin.orgresearchgate.net

Overview of Research Trajectories for 3-Isopropyl-3-methyl-pyrrolidine within Modern Organic Chemistry

While specific research on this compound is not extensively documented in publicly available literature, its structural features suggest potential areas of investigation. As a substituted pyrrolidine, it can be explored as a chiral building block in the synthesis of more complex molecules. The isopropyl and methyl groups at the 3-position introduce a stereocenter, making its enantioselective synthesis a relevant research goal. Furthermore, the secondary amine functionality allows for further derivatization, opening avenues for its use in catalysis or as a ligand for metal complexes. Research into related substituted pyrrolidines indicates a focus on their application as organocatalysts and as key intermediates in the synthesis of bioactive compounds. chemistryviews.orgmdpi.com

Interactive Data Table: Properties of Related Pyrrolidine Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| Pyrrolidine | C4H9N | 71.123 | Unsubstituted parent compound. wikipedia.org |

| 3-Methylpyrrolidine | C5H11N | 85.1475 | Contains a single methyl substituent. ontosight.ainist.gov |

| (R)-3-methyl-pyrrolidine hydrochloride | C5H12ClN | 121.61 | Chiral salt of 3-methylpyrrolidine. sigmaaldrich.com |

| N-Isopropyl-N-methylpyrrolidin-3-amine | C8H18N2 | 142.24192 | A pyrrolidine derivative with amine substituents. lookchem.com |

Interactive Data Table: Spectroscopic and Physical Data of Related Compounds

| Compound | Spectroscopic Data Highlights | Physical State |

| Pyrrolidine | Miscible with water, characteristic ammoniacal, fishy odor. wikipedia.org | Colorless liquid |

| 3-Methylpyrrolidine | --- | Colorless liquid with a characteristic odor. ontosight.ai |

| (R)-3-methyl-pyrrolidine hydrochloride | --- | Solid. sigmaaldrich.com |

| Diethyl-1-methyl-4-oxo-3,7,9-triphenyl-2,3,7-triazaspiro[4.4]non-1-ene-6,8-dicarboxylate | 1H-NMR and 13C-NMR data available. mdpi.com | --- |

| Triethyl-2-oxo-1′-phenylspiro[indoline-3,3′-pyrrolidine]-2′,4′,5′-tricarboxylate | 1H-NMR, 13C-NMR, and HRMS data available. mdpi.com | White solid |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H17N |

|---|---|

Molecular Weight |

127.23 g/mol |

IUPAC Name |

3-methyl-3-propan-2-ylpyrrolidine |

InChI |

InChI=1S/C8H17N/c1-7(2)8(3)4-5-9-6-8/h7,9H,4-6H2,1-3H3 |

InChI Key |

XCCWGCFEJXRKBR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1(CCNC1)C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Isopropyl 3 Methyl Pyrrolidine and Analogous Pyrrolidine Derivatives

Established Routes to the Pyrrolidine (B122466) Core with Alkyl Substitution

The construction of the fundamental pyrrolidine structure can be achieved through several established methods, which can be broadly categorized into cyclization of acyclic precursors, functionalization of existing pyrrolidine rings, and reductive amination approaches.

Cyclization Reactions of Acyclic Precursors

One of the most common strategies for forming the pyrrolidine ring involves the cyclization of a linear molecule containing the requisite atoms. mdpi.com This can be achieved through various intramolecular reactions. For instance, the reaction of primary amines with 1,4-dihalides or 1,4-diols serves as a classical method for pyrrolidine synthesis, although it can be sensitive to reaction conditions. thieme-connect.com Another approach involves the intramolecular amination of organoboronates, which provides a pathway to pyrrolidines via a 1,2-metalate shift. organic-chemistry.org

More advanced methods include transition-metal-free intramolecular hydroamination/reduction of unactivated alkynes, which can yield disubstituted pyrrolidines with high diastereoselectivity. organic-chemistry.org Additionally, a one-pot synthesis from alkyl dihalides and primary amines under microwave irradiation offers an efficient route. organic-chemistry.org A quantum chemical study has also elucidated the mechanism of a one-pot synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin, involving a Michael addition, a Nef-type rearrangement, and subsequent cyclization. rsc.orgresearchgate.net

Functionalization of Preformed Pyrrolidine Rings

Alternatively, the pyrrolidine core can be synthesized first and then functionalized. This approach is particularly useful when starting from readily available pyrrolidine derivatives like proline or 4-hydroxyproline. nih.gov These chiral precursors allow for the stereoselective synthesis of a wide range of pyrrolidine-containing drugs. nih.gov Functionalization can involve reactions at various positions of the ring. For example, the α-position of pyrrolidines can be substituted with alkyl, aryl, or other groups through electrochemical methods. organic-chemistry.org Furthermore, catalyst-tuned regio- and enantioselective hydroalkylation reactions of 3-pyrrolines can provide either C2- or C3-alkylated pyrrolidines depending on the catalyst used (Co or Ni). organic-chemistry.org

Reductive Amination Approaches to Pyrrolidines

Reductive amination is a highly efficient method for constructing the pyrrolidine ring. nih.gov This process typically involves the reaction of a dicarbonyl compound with an amine to form a C=N intermediate, which is then reduced to form the C-N bond, with water as the only byproduct. nih.gov For instance, N-aryl-substituted pyrrolidines can be synthesized from diketones and anilines via iridium-catalyzed transfer hydrogenation. nih.gov Another variation involves the reductive condensation of primary amines with 2,5-dimethoxytetrahydrofuran (B146720) using sodium borohydride (B1222165) in an acidic aqueous medium. thieme-connect.com This method is notable for its speed, high yields, and tolerance of various functional groups. thieme-connect.com

Strategies for Introducing Isopropyl and Methyl Functionalities at the Pyrrolidine C-3 Position

The specific introduction of isopropyl and methyl groups at the C-3 position of the pyrrolidine ring requires more specialized synthetic strategies, often focusing on achieving high levels of stereocontrol.

Enantioselective Approaches for 3-Isopropyl-3-methyl-pyrrolidine Construction

Achieving enantioselectivity in the synthesis of 3,3-disubstituted pyrrolidines is a significant challenge. One powerful method is the 1,3-dipolar cycloaddition of azomethine ylides. acs.orgacs.org Organocatalytic asymmetric 1,3-dipolar cycloadditions of isatin-derived azomethine ylides with methyleneindolinones have been used to construct complex bis-spirooxindoles containing a 3,3'-pyrrolidinyl-dispirooxindole scaffold with high diastereo- and enantioselectivity. acs.org While direct synthesis of this compound via this method is not explicitly detailed, the principle of using chiral catalysts to control the stereochemistry of the cycloaddition is broadly applicable.

Transaminases, a class of enzymes, have also been employed for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, achieving high enantiomeric excess for both enantiomers. acs.org This biocatalytic approach highlights the potential for enzymatic methods in the enantioselective construction of substituted pyrrolidines.

Diastereoselective Methods in Pyrrolidine Synthesis

Diastereoselective synthesis of substituted pyrrolidines can be achieved through various cycloaddition reactions. The 1,3-dipolar cycloaddition of azomethine ylides is a prominent method, though it can sometimes lead to mixtures of endo and exo products. scholaris.ca However, by carefully tuning the reaction conditions, such as forcing the demetalation of tin- or silicon-substituted iminium ions, it is possible to obtain substituted pyrrolidines with high diastereomeric purity in a one-pot reaction cascade. scholaris.ca

Another approach involves the Yb(OTf)3 catalyzed three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters to form cis-2,5-disubstituted pyrrolidines. acs.org Furthermore, the use of chiral N-tert-butanesulfinylazadienes in [3 + 2] cycloaddition reactions with azomethine ylides allows for the diastereoselective synthesis of densely substituted pyrrolidines. acs.org The stereochemistry of these reactions can be influenced by the chiral auxiliary on the azadiene. acs.org A diastereoselective synthesis has also been employed to prepare (3-substituted-cycloalkyl)glycine pyrrolidides, where the three chiral centers were generated in a stereochemically defined manner. nih.gov

| Category | Method | Key Features |

| Pyrrolidine Core Synthesis | Cyclization of Acyclic Precursors | Utilizes intramolecular reactions of linear molecules. mdpi.comorganic-chemistry.org |

| Functionalization of Preformed Rings | Starts with existing pyrrolidine derivatives like proline. nih.gov | |

| Reductive Amination | Efficiently forms the pyrrolidine ring from dicarbonyls and amines. thieme-connect.comnih.gov | |

| Stereoselective Synthesis | Enantioselective Approaches | Employs chiral catalysts or enzymes for stereocontrol. acs.orgacs.orgacs.org |

| Diastereoselective Methods | Utilizes cycloaddition reactions and chiral auxiliaries. scholaris.caacs.orgacs.org |

Organocatalytic and Metal-Catalyzed Syntheses of Substituted Pyrrolidines

The construction of the pyrrolidine framework has been significantly advanced by the advent of organocatalysis and the continuous evolution of metal-catalyzed reactions. These methods offer powerful tools for creating highly substituted and stereochemically complex pyrrolidine derivatives.

Organocatalysis has emerged as a powerful strategy, complementing metal-catalyzed transformations for the synthesis of chiral molecules. benthamdirect.comdntb.gov.ua The benefits of organocatalysis include operational simplicity, ready availability of catalysts, and lower toxicity. benthamdirect.com For instance, an organocatalytic asymmetric cascade reaction has been developed to synthesize highly substituted pyrrolidines bearing a stereogenic quaternary center at the 3-position, a key structural feature of this compound. rsc.org This method utilizes N-tosyl aminomethyl enone and trans-α-cyano-α,β-unsaturated ketone as reaction partners, with cinchonidine-derived bifunctional amino-squaramide catalysts providing the desired products in high enantio- and diastereoselectivities. rsc.org

Chiral Catalysis in Asymmetric Pyrrolidine Construction

The asymmetric synthesis of pyrrolidines is of paramount importance, particularly for applications in medicinal chemistry and as chiral ligands in catalysis. nih.gov C2-symmetrical 2,5-disubstituted pyrrolidines, for example, are privileged scaffolds in both metal and organocatalysis. nih.gov The development of stereoselective strategies to access these compounds has been a major driving force in synthetic chemistry. nih.govacs.org

One notable advancement is the use of chiral amine-derived iridacycle complexes to catalyze the annulation of racemic diols and primary amines, providing enantioenriched pyrrolidines. organic-chemistry.org This "borrowing hydrogen" strategy offers a rapid route to a diverse range of substituted pyrrolidines. organic-chemistry.org Furthermore, the design of novel chiral pyrrolidine-based organocatalysts continues to be an active area of research. mdpi.comnih.gov These catalysts, often derived from proline, are instrumental in a variety of asymmetric transformations. mdpi.comnih.gov The strategic modification of these organocatalysts allows for the fine-tuning of their efficiency and selectivity. mdpi.com

| Catalyst Type | Reactants | Key Features |

| Cinchonidine-derived amino-squaramide | N-Tosyl aminomethyl enone, trans-α-cyano-α,β-unsaturated ketone | Forms highly substituted pyrrolidines with a 3-position quaternary center. rsc.org |

| Chiral iridacycle complex | Racemic diols, primary amines | "Borrowing hydrogen" annulation for enantioenriched pyrrolidines. organic-chemistry.org |

| Proline-derived organocatalysts | Aldehydes, ketones | Versatile for various asymmetric transformations. mdpi.comnih.gov |

Transition Metal-Mediated Cyclization and Functionalization

Transition metal catalysis provides a versatile and efficient platform for the synthesis of pyrrolidines through various cyclization and functionalization strategies. ccspublishing.org.cn These methods often involve the formation of carbon-carbon and carbon-nitrogen bonds in a controlled manner.

Palladium-catalyzed reactions, for instance, have been employed for the carboamination and carboalkoxylation of alkenes to afford biologically important pyrrolidine derivatives. organic-chemistry.org Copper-catalyzed intramolecular amination of unactivated C(sp³)–H bonds offers a mild and effective route to pyrrolidines with high regio- and chemoselectivity. organic-chemistry.org Similarly, rhodium-catalyzed processes have been developed that utilize O-benzoylhydroxylamines as alkyl nitrene precursors for the synthesis of various pyrrolidines. organic-chemistry.org

More recently, cobalt and nickel catalysts have been shown to enable regio- and enantioselective hydroalkylation of 3-pyrrolines, providing access to either C2- or C3-alkylated pyrrolidines depending on the catalyst used. organic-chemistry.org Transition metals also play a crucial role in the functionalization of pre-existing peptide and protein structures. nih.gov

Advanced Cycloaddition Reactions for Pyrrolidine Ring Formation

Cycloaddition reactions are among the most powerful and atom-economical methods for constructing cyclic compounds, including the pyrrolidine ring. rsc.orgresearchgate.net These reactions allow for the rapid assembly of complex molecular architectures from relatively simple starting materials.

1,3-Dipolar Cycloadditions in Pyrrolidine Synthesis

The [3+2] cycloaddition reaction, particularly the 1,3-dipolar cycloaddition of azomethine ylides with alkenes, is a cornerstone of pyrrolidine synthesis. osaka-u.ac.jprsc.orgwikipedia.org This reaction can generate up to four stereogenic centers in a single step, offering excellent control over the stereochemical outcome. acs.org The versatility of this method allows for the synthesis of a wide range of substituted pyrrolidines. rsc.orgnih.gov

Azomethine ylides, often generated in situ from the condensation of α-amino acids with aldehydes or imines, react with various dipolarophiles to yield pyrrolidines. mdpi.comtandfonline.comacs.org The choice of catalyst, often a silver or copper complex, can influence the regio- and diastereoselectivity of the cycloaddition. acs.orgnih.gov For example, the use of Ag₂CO₃ as a catalyst in the reaction of N-tert-butanesulfinylazadienes with azomethine ylides leads to densely substituted pyrrolidines with high diastereoselectivity. acs.org

| Dipole | Dipolarophile | Catalyst/Conditions | Product |

| Azomethine ylide (from isatin (B1672199) and α-amino acid) | Electron-deficient alkene | Transition metal catalyst | Substituted spirooxindole pyrrolidines mdpi.comtandfonline.com |

| Azomethine ylide | N-tert-Butanesulfinylazadiene | Ag₂CO₃ | Densely substituted proline derivatives acs.org |

| Azomethine ylide | Fluorostyrene | Cu(I) complex | Chiral fluoropyrrolidines nih.gov |

Intermolecular and Intramolecular Annulations

Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, provide another powerful strategy for pyrrolidine synthesis. nih.govrsc.org These can be either intermolecular or intramolecular processes.

Divergent intermolecular annulation strategies have been developed to access both pyrrolidines and piperidines from common olefin precursors by switching between radical and polar cyclization pathways. nih.govrsc.org This is achieved by carefully controlling the reaction conditions, such as the halogenating reagent, concentration, and solvent. nih.gov

Intramolecular annulations offer a route to conformationally restricted pyrrolidines. For example, intramolecular [2+2] photocycloaddition reactions of N-Boc protected 4-(allylaminomethyl)-2(5H)-furanones yield rigid, polycyclic products. rsc.org Additionally, redox-annulations between cyclic secondary amines like pyrrolidine and α-ketoamides have been shown to produce polycyclic imidazolidinone derivatives. acs.org A notable example of an intermolecular cascade annulation involves the reaction of ortho-halogenated quinolonechalcones with aminomaleimides to form complex dihydrobenzo[b] acs.orgnih.govnaphthyridine-ylidene-pyrrolidinetriones under metal-free conditions. nih.gov

Green Chemistry Principles in the Synthesis of Pyrrolidine Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of pyrrolidine derivatives to minimize environmental impact and improve sustainability. ontosight.ai This involves the use of environmentally benign solvents, catalysts, and reaction conditions.

One example is the ultrasound-promoted, one-pot multicomponent synthesis of substituted 3-pyrrolin-2-ones using citric acid as a green catalyst in ethanol (B145695). rsc.org This method offers a clean reaction profile, easy work-up, and short reaction times. rsc.org Similarly, the synthesis of N-methylpyrrolidine has been demonstrated using water as a solvent and potassium carbonate as an inexpensive and environmentally friendly catalyst. vjs.ac.vn

The application of microwave-assisted organic synthesis (MAOS) has also had a significant impact on the synthesis of pyrrolidines, increasing efficiency and supporting the goals of green chemistry. nih.gov These approaches not only reduce waste but also often lead to improved yields and selectivities. rsc.orgvjs.ac.vn The exploration of biocatalysts, such as enzymes, for pyrrolidine synthesis is another promising avenue that can reduce the reliance on harsh chemicals and high temperatures. ontosight.ai

Solvent-Free and Aqueous Medium Reactions

The movement towards green chemistry has spurred the development of synthetic protocols that minimize or eliminate the use of hazardous organic solvents. Aqueous media and solvent-free conditions represent significant strides in this direction.

One notable approach involves a one-pot synthesis of nitrogen-containing heterocycles, including pyrrolidines, from alkyl dihalides and primary amines. organic-chemistry.org This method utilizes microwave irradiation in an alkaline aqueous medium, offering a simple and efficient cyclocondensation process. organic-chemistry.org Similarly, asymmetric aldol (B89426) reactions for constructing chiral pyrrolidine frameworks have been successfully performed in water, which is considered an environmentally benign medium. mdpi.com Researchers have developed proline-based dipeptide organocatalysts that effectively promote these reactions in both organic and aqueous environments. mdpi.com

Further innovation is seen in telescopic, one-pot procedures that combine photochemical and enzymatic steps. For instance, after an initial photo-oxygenation in an acetonitrile-water mixture, a subsequent Boc-protection step can be carried out via the solvent-free addition of Di-tert-butyl dicarbonate (B1257347) (Boc₂O), simplifying the workflow and reducing solvent waste. nih.gov

Table 1: Examples of Aqueous/Solvent-Free Pyrrolidine Synthesis

| Method | Starting Materials | Reaction Medium | Key Features |

| Microwave-assisted Cyclocondensation | Alkyl dihalides, Primary amines | Alkaline Aqueous | Simple, efficient, one-pot organic-chemistry.org |

| Asymmetric Aldol Reaction | Aldehydes, Ketones | Water | Environmentally friendly, organocatalytic mdpi.com |

| Photoenzymatic Synthesis | N-Boc-pyrrolidine | Acetonitrile/Water -> Solvent-free | Telescopic, reduced solvent use nih.gov |

Electrochemical Approaches in Pyrrolidine Synthesis

Electrosynthesis offers a powerful and sustainable alternative to conventional chemical methods for generating reactive intermediates. In pyrrolidine synthesis, electrochemical approaches have been successfully applied to the Hofmann–Löffler–Freytag (HLF) reaction, which converts aliphatic amines into cyclic amines like pyrrolidine. chemistryviews.org

Photoenzymatic Synthesis of Chiral Pyrrolidines

The combination of photochemistry and enzymatic catalysis has emerged as a sophisticated strategy for the asymmetric synthesis of chiral pyrrolidines. These methods provide access to enantiopure building blocks that are highly valuable in pharmaceutical synthesis. nih.govnih.gov

A one-pot photoenzymatic route has been developed for synthesizing chiral N-Boc-3-amino/hydroxy-pyrrolidines. nih.govnih.gov This process begins with a photochemical oxyfunctionalization of the pyrrolidine ring, which is then followed by a stereoselective enzymatic transamination or carbonyl reduction. nih.govnih.gov This dual catalytic system achieves high conversions, often up to 90%, and excellent enantiomeric excess (>99%). nih.govnih.gov This approach is noted for its operational simplicity and use of mild reaction conditions, avoiding the need for hazardous solvents or toxic metals. nih.gov Another innovative strategy involves the new-to-nature photoenzymatic hydroamination of olefins to construct cyclic amines. acs.org

Synthesis Optimization and Efficiency Enhancements

Optimizing synthetic routes to improve yield, purity, and cost-effectiveness is a critical aspect of chemical process development. For pyrrolidine derivatives, significant efforts have been directed towards creating more efficient and economical synthetic protocols.

High-Yield and High-Purity Synthetic Protocols

The development of synthetic methods that deliver high yields and high levels of purity, particularly stereochemical purity, is a primary goal. Several strategies have proven effective in this regard.

For instance, the enantioselective Mannich-type reaction of silyl (B83357) ketene (B1206846) imines with acylhydrazones, followed by a thermal hydroamination reaction, provides a two-step synthesis of highly substituted pyrrolidines. acs.org This sequence can achieve excellent diastereoselectivity, with one example yielding the product in 79% yield and a 20:2:1 diastereomeric ratio. acs.org Copper(I)-catalyzed [3+2] cycloaddition reactions are also known to produce substituted pyrrolidines in high yields and with excellent to good diastereoselectivities. sci-hub.se

In the realm of biocatalysis, Raney Nickel-catalyzed hydrogenation of nitriles followed by spontaneous ring closure is a powerful method for creating 3-hydroxypyrrolidin-2-ones, with yields often exceeding 85%. chemrxiv.org The aforementioned photoenzymatic methods also stand out for their ability to produce chiral pyrrolidines with very high enantiomeric excess (>99%) and high conversion rates. nih.govnih.gov

Table 2: High-Yield and High-Purity Pyrrolidine Synthesis Protocols

| Method | Product Type | Yield | Purity/Selectivity | Reference |

| Mannich/Hydroamination | Substituted Pyrrolidine | 79% | 20:2:1 d.r. | acs.org |

| Photoenzymatic Synthesis | Chiral N-Boc-3-amino-pyrrolidine | up to 90% | >99% e.e. | nih.govnih.gov |

| Raney Ni Hydrogenation | 3-hydroxypyrrolidin-2-one | >85% | N/A | chemrxiv.org |

| Copper-Catalyzed Cycloaddition | Substituted Pyrrolidine | High | Excellent to good d.r. | sci-hub.se |

Cost-Effective and Readily Available Starting Materials

The economic viability of a synthetic route is heavily dependent on the cost and availability of the starting materials. Research has focused on utilizing simple, inexpensive precursors for pyrrolidine synthesis.

One classic and commercially viable process involves the cyclization of putrescine (tetramethylenediamine) using a supported nickel catalyst to produce pyrrolidine in high yield. google.com This method benefits from the use of a readily available starting material. google.com Similarly, a one-pot tandem sequence starting from primary amine-tethered alkynes, using a copper catalyst, provides a straightforward route to functionalized pyrrolidines without the need for protection/deprotection steps. nih.govnih.gov

However, the choice of starting material can be complex. For example, in the synthesis of 3-pyrrolidinol, routes starting from malic acid or those involving hydroboration necessitate expensive reagents like lithium aluminum hydride or diborane. google.com While using hydroxyproline (B1673980) is an alternative, it is itself an expensive starting material. google.com An economically more attractive process has been developed starting from 4-chloro-3-hydroxybutyronitrile, which is more easily prepared. google.com For N-methylpyrrolidine, a method starting from 1,4-dichlorobutane (B89584) and methylamine (B109427) has been proposed to circumvent the high cost of using pyrrolidine as a direct precursor. google.com The overarching goal is to replace expensive, highly functionalized starting materials with simpler, more accessible, and cost-effective alternatives. nih.govacs.org

Stereochemical Aspects and Asymmetric Synthesis of 3 Isopropyl 3 Methyl Pyrrolidine

Chirality and Stereoisomerism in 3-Isopropyl-3-methyl-pyrrolidine

The spatial arrangement of atoms in this compound gives rise to specific stereochemical properties that are crucial for its potential applications. libretexts.org The core of its stereochemistry lies in the substitution pattern at the C3 position of the pyrrolidine (B122466) ring.

Enantiomeric and Diastereomeric Considerations

This compound possesses a single stereogenic center at the C3 carbon atom. This carbon is bonded to four different substituents: a hydrogen atom, the nitrogen-containing portion of the ring (C2-N-C5), the C4 methylene (B1212753) group, an isopropyl group, and a methyl group. This arrangement makes the C3 position a quaternary chiral center.

Due to this single chiral center, the molecule is chiral and exists as a pair of non-superimposable mirror images known as enantiomers. libretexts.org These enantiomers are designated as (R)-3-isopropyl-3-methyl-pyrrolidine and (S)-3-isopropyl-3-methyl-pyrrolidine, depending on the spatial configuration of the substituents at the C3 center. As enantiomers, they share identical physical properties such as boiling point and density, but they rotate plane-polarized light in equal but opposite directions.

If the nitrogen atom or another carbon atom of the pyrrolidine ring were to be further substituted in a way that creates another stereocenter, it would lead to the possibility of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties, which can sometimes facilitate their separation.

Importance of Stereocontrol in Substituted Pyrrolidine Synthesis

The synthesis of substituted pyrrolidines with precise stereochemical control is of paramount importance in chemistry. mdpi.com Chiral pyrrolidine scaffolds are ubiquitous structural motifs found in a vast array of natural products, pharmaceuticals, and agrochemicals. mdpi.commappingignorance.org For instance, many drugs, including the antiviral agent Anisomycin and the nootropic compound Aniracetam, contain a pyrrolidine ring where the specific stereochemistry is critical for their biological activity. mappingignorance.orgmdpi.com

The distinct three-dimensional arrangement of atoms in a chiral molecule dictates how it interacts with other chiral molecules, such as enzymes and receptors in the body. Consequently, one enantiomer of a drug may exhibit potent therapeutic effects while the other may be inactive or even cause harmful side effects. This makes the production of single-enantiomer compounds, or enantiopure drugs, a critical goal in pharmaceutical development.

Furthermore, chiral pyrrolidines, particularly derivatives of the amino acid proline, have emerged as powerful organocatalysts that can promote a wide range of chemical transformations with high enantioselectivity. nih.govnih.gov The efficacy and the stereochemical outcome of these catalyzed reactions are directly dependent on the specific stereoisomer of the catalyst used. Therefore, developing synthetic methods that provide access to enantiomerically pure substituted pyrrolidines is essential for advancing both medicinal chemistry and asymmetric catalysis. mdpi.com

Asymmetric Synthetic Strategies for Enantiopure this compound

The creation of the C3-quaternary stereocenter in this compound in an enantioselective manner requires sophisticated synthetic methods. Asymmetric synthesis aims to produce a single enantiomer of a chiral product from achiral or racemic starting materials. Key strategies include the use of chiral auxiliaries, organocatalysis, and transition-metal catalysis with chiral ligands.

Chiral Auxiliaries in Pyrrolidine Synthesis

A well-established method for asymmetric synthesis involves the temporary incorporation of a chiral auxiliary into the reacting molecule. wikipedia.org This auxiliary, which is an enantiomerically pure compound, directs the stereochemical course of a reaction to form one diastereomer preferentially over others. After the desired stereocenter is set, the auxiliary can be cleaved and recovered for reuse. wikipedia.org

In the context of synthesizing 3,3-disubstituted pyrrolidines, a chiral auxiliary can be attached to a precursor to control the introduction of substituents at the C3 position. For instance, auxiliaries like Oppolzer's camphorsultam or Evans' oxazolidinones have been successfully employed to direct diastereoselective cycloaddition reactions. acs.org Another effective strategy involves the use of a chiral sulfinamide auxiliary, such as tert-butanesulfinamide, which can direct the stereoselective addition of nucleophiles to an imine, ultimately leading to the formation of a chiral pyrrolidine with a quaternary center at the C3 position. organic-chemistry.orgacs.org

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Key Features |

| Evans' Oxazolidinones | Asymmetric alkylations, aldol (B89426) reactions, and cycloadditions. acs.org | Provides high levels of diastereoselectivity through a rigid, chelated transition state. |

| Oppolzer's Camphorsultam | Asymmetric cycloadditions and conjugate additions. acs.org | Highly crystalline derivatives often aid in purification; robust and easily removed. |

| tert-Butanesulfinamide | Asymmetric synthesis of chiral amines and heterocycles. organic-chemistry.orgacs.org | Directs addition to C=N bonds; stable to a wide range of reagents. |

| SAMP/RAMP | Asymmetric alkylation of aldehydes and ketones. | Forms chiral hydrazones that direct the stereoselective introduction of alkyl groups. |

This approach allows for the construction of the desired stereocenter with a high degree of control, which is then followed by cyclization and removal of the auxiliary to yield the enantiopure pyrrolidine.

Organocatalytic Asymmetric Syntheses

Organocatalysis, the use of small chiral organic molecules to catalyze asymmetric transformations, has become a powerful tool in modern synthesis. nih.gov Proline and its derivatives are particularly famous for catalyzing reactions via enamine or iminium ion intermediates. mdpi.com For the synthesis of highly substituted pyrrolidines with a C3-quaternary stereocenter, bifunctional organocatalysts are often employed. nih.gov

A notable strategy involves a cascade reaction, for example, between an N-protected aminomethyl enone and a suitable Michael acceptor. nih.gov A bifunctional catalyst, such as a cinchonidine-derived squaramide, can activate both reaction partners simultaneously. The basic amine moiety of the catalyst deprotonates the aminomethyl enone to form a nucleophilic enamine, while the squaramide hydrogen-bond-donor moiety activates the Michael acceptor. This dual activation in a chiral environment facilitates a highly diastereo- and enantioselective Michael addition, which is followed by an intramolecular cyclization to furnish the highly substituted pyrrolidine ring. nih.gov

Table 2: Representative Organocatalytic Systems for Pyrrolidine Synthesis

| Catalyst Type | Reaction | Typical Substrates | Stereoselectivity | Reference |

| Diarylprolinol Silyl (B83357) Ethers | Michael Addition | Aldehydes, Nitroalkenes | High ee (>99%) | rsc.org |

| Cinchona-Squaramide | Michael/Cascade | Aminomethyl enones, α,β-Unsaturated ketones | High dr and ee | nih.gov |

| (DHQD)₂PHAL | Mannich/Aza-Michael | Imines, Enolates | Excellent dr and ee | nih.gov |

| Bifunctional Pyrrolidine-Thiourea | Michael Addition | 1,3-Dicarbonyls, Nitroolefins | Good to excellent ee | mdpi.com |

This method is highly attractive due to its metal-free conditions and the ability to construct complex molecular architectures with multiple stereocenters in a single step.

Chiral Ligand-Mediated Catalytic Asymmetric Reactions

Transition metal catalysis is another cornerstone of asymmetric synthesis. In this approach, a chiral ligand coordinates to a metal center, creating a chiral catalytic complex that can induce enantioselectivity in a reaction. The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes is one of the most powerful and atom-economical methods for constructing the pyrrolidine ring. mappingignorance.orgrsc.org

To synthesize a 3,3-disubstituted pyrrolidine, an azomethine ylide precursor (often generated in situ from an α-amino acid ester) reacts with a 1,1-disubstituted alkene. The reaction is catalyzed by a complex of a transition metal, such as silver(I) or copper(I), with a chiral ligand (e.g., a chiral phosphine (B1218219) or bipyridine ligand). mappingignorance.orgdurham.ac.uk The chiral ligand environment dictates the facial selectivity of the approach of the dipolarophile to the azomethine ylide, thereby controlling the absolute stereochemistry of the newly formed stereocenters in the pyrrolidine product. mappingignorance.orgrsc.org

Table 3: Examples of Chiral Ligand/Metal Systems in Pyrrolidine Synthesis

| Metal | Chiral Ligand | Reaction Type | Key Features | Reference |

| Cu(I) / Ag(I) | Phosphoramidite, BOX | 1,3-Dipolar Cycloaddition | High versatility and control of up to four stereocenters. | mappingignorance.org |

| Rh(I) | Bicyclo[3.3.0]octadiene | Arylation of Imines | Enables one-pot synthesis of 2-aryl pyrrolidines. | organic-chemistry.org |

| Ir(I) | PINDY (Pinene-derived bipyridine) | Allylic Substitution | Modest asymmetric induction. | durham.ac.uk |

| Co(II) / Ni(II) | BOX | Hydroalkylation | Catalyst-tuned regioselectivity for C2 or C3 alkylation. | organic-chemistry.org |

This strategy is highly convergent and offers a direct route to densely functionalized pyrrolidines with excellent stereocontrol. acs.org

Stereoselective Functionalization of Pyrrolidine Scaffolds

The creation of a quaternary stereocenter at the C3 position of a pyrrolidine ring necessitates advanced synthetic methodologies. These methods often involve the stereocontrolled formation of new carbon-carbon bonds on a pre-existing pyrrolidine or precursor scaffold.

One of the most powerful strategies for constructing substituted pyrrolidines is through [3+2] cycloaddition reactions. chemistryviews.org These reactions involve the combination of a three-atom component (like an azomethine ylide) with a two-atom component (an alkene). By using chiral catalysts or chiral auxiliaries, this process can be rendered highly stereoselective, allowing for the creation of multiple stereocenters simultaneously. For the synthesis of a 3,3-disubstituted pyrrolidine, a suitably substituted alkene and azomethine ylide would be required. The use of chiral N-tert-butanesulfinylazadienes with azomethine ylides, catalyzed by silver carbonate, has been shown to produce densely substituted pyrrolidines with excellent diastereoselectivity. chemistryviews.org This approach could theoretically be adapted to generate the 3-isopropyl-3-methyl substitution pattern.

Another relevant method involves the stereoselective alkylation of a 3-substituted pyrrolidinone (a lactam precursor to pyrrolidine). The process would begin with a 3-isopropyl-pyrrolidin-2-one. Deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) would generate a chiral enolate. Subsequent reaction of this enolate with an electrophile, such as methyl iodide, would introduce the methyl group. The stereochemical outcome of this alkylation is directed by the existing isopropyl group, which shields one face of the enolate, forcing the incoming electrophile to attack from the less hindered face. The success of such diastereoselective alkylations often depends on the steric bulk of the substituent already present.

A general representation of this diastereoselective alkylation is shown below:

| Starting Material | Reagents | Product | Expected Diastereoselectivity |

| N-Protected-3-isopropyl-pyrrolidin-2-one | 1. LDA, THF, -78 °C; 2. CH₃I | N-Protected-3-isopropyl-3-methyl-pyrrolidin-2-one | High (trans- to existing isopropyl group) |

This table represents a proposed synthetic step based on established principles of enolate alkylation. Specific yields and diastereomeric ratios would require experimental validation.

Furthermore, transition metal-catalyzed reactions offer a pathway to functionalized pyrrolidines. For instance, the titanium-catalyzed carbocyclization of N-allyl-substituted propargylamines can produce methylenepyrrolidine derivatives. nih.gov While this specific reaction generates an exocyclic double bond, subsequent modifications could potentially lead to the desired 3,3-dialkyl substitution pattern.

Kinetic Resolution Approaches to Chiral Pyrrolidines

When a stereoselective synthesis is not feasible or results in a mixture of enantiomers, kinetic resolution provides a powerful alternative for obtaining enantiomerically pure compounds. Kinetic resolution involves the differential reaction of the enantiomers in a racemic mixture with a chiral catalyst or reagent, leading to the separation of the faster-reacting enantiomer (as product) from the slower-reacting one (as unreacted starting material).

For a racemic mixture of this compound, enzymatic kinetic resolution is a highly effective approach. Lipases are commonly used enzymes that can selectively acylate one enantiomer of a secondary amine with high precision. For example, a racemic mixture of N-protected this compound could be subjected to acylation using an acyl donor (e.g., isopropenyl acetate) in the presence of a lipase (B570770), such as Candida antarctica lipase B (CAL-B) or Candida rugosa lipase. One enantiomer would be selectively converted to the corresponding N-acyl-pyrrolidine, allowing for its separation from the unreacted enantiomer.

A representative enzymatic kinetic resolution is outlined below:

| Substrate | Chiral Catalyst/Reagent | Acyl Donor | Products |

| (rac)-N-Boc-3-isopropyl-3-methyl-pyrrolidine | Lipase (e.g., CAL-B) | Isopropenyl Acetate | (R)-N-Boc-N-acetyl-3-isopropyl-3-methyl-pyrrolidine + (S)-N-Boc-3-isopropyl-3-methyl-pyrrolidine |

This table illustrates a proposed kinetic resolution. The absolute configuration of the fast-reacting enantiomer depends on the specific enzyme and reaction conditions.

Another major strategy is acylative kinetic resolution using a chiral, non-enzymatic acylating agent. This method often involves a chiral catalyst that activates an achiral acyl donor or a stoichiometric chiral acylating agent. Studies on the kinetic resolution of other cyclic amines have demonstrated high selectivity factors using this approach. For instance, chiral hydroxamic acids in combination with N-heterocyclic carbene (NHC) catalysts have been used for the enantioselective acylation of disubstituted piperidines, a related class of cyclic amines. This methodology could potentially be applied to resolve racemic this compound.

The success of any kinetic resolution is quantified by the selectivity factor (s), which is the ratio of the reaction rates of the two enantiomers (s = k_fast / k_slow). A high selectivity factor (typically s > 50) is desirable for an efficient separation, allowing for the recovery of both the acylated product and the unreacted starting material with high enantiomeric excess.

Advanced Spectroscopic and Diffraction Based Characterization in Elucidating the Structure of 3 Isopropyl 3 Methyl Pyrrolidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules like 3-isopropyl-3-methyl-pyrrolidine. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each atom, their connectivity, and spatial relationships.

Proton (1H) and Carbon-13 (13C) NMR spectroscopy are fundamental for assigning the chemical structure. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each nucleus. In deuterated solvents, the chemical shifts of impurities and residual solvents are well-documented and must be considered for accurate spectral interpretation. illinois.edusigmaaldrich.com

For substituted pyrrolidines, the chemical shifts are influenced by the nature and position of the substituents on the ring. ipb.pt For instance, the presence of a methyl group on the pyrrolidine (B122466) ring generally leads to upfield shifts in the resonances of the remaining ring protons. ipb.pt In the case of this compound, the protons on the pyrrolidine ring, the isopropyl group, and the methyl group will each exhibit characteristic chemical shifts.

A detailed analysis of the 1H NMR spectrum would reveal the multiplicity of each signal (e.g., singlet, doublet, triplet, multiplet), which arises from spin-spin coupling between neighboring protons. This information is crucial for determining the connectivity of the atoms. For example, the methine proton of the isopropyl group would likely appear as a multiplet due to coupling with the six methyl protons, which in turn would appear as a doublet.

The 13C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts in the 13C NMR spectrum are sensitive to the hybridization and substitution pattern of the carbon atoms. For instance, the quaternary carbon at the 3-position of the pyrrolidine ring, bonded to both the isopropyl and methyl groups, would have a characteristic chemical shift.

Table 1: Predicted 1H and 13C NMR Chemical Shift Ranges for this compound

| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

| Pyrrolidine Ring CH2 | 2.5 - 3.5 | 45 - 60 |

| Pyrrolidine Ring CH | 2.0 - 3.0 | 40 - 55 |

| Isopropyl CH | 1.5 - 2.5 | 30 - 40 |

| Isopropyl CH3 | 0.8 - 1.2 | 15 - 25 |

| 3-Methyl CH3 | 1.0 - 1.5 | 20 - 30 |

| N-H | 1.0 - 3.0 | - |

Note: These are predicted ranges and can vary based on the solvent and other experimental conditions.

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for unambiguously assigning the structure and stereochemistry.

COSY experiments establish correlations between coupled protons, providing a detailed map of the proton-proton connectivity within the molecule. This would confirm the relationships between the protons on the pyrrolidine ring and the isopropyl group.

HSQC spectra correlate each proton with the carbon to which it is directly attached, allowing for the definitive assignment of both 1H and 13C signals.

For chiral molecules like this compound, which has a stereocenter at the C3 position, advanced NMR techniques, including Nuclear Overhauser Effect (NOE) spectroscopy, can be used to determine the relative stereochemistry by measuring through-space interactions between protons. core.ac.uk Dynamic NMR (DNMR) studies can also provide insights into conformational dynamics, such as ring puckering and nitrogen inversion. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound (C8H17N), HRMS would provide a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass. The exact mass of this compound is 127.1361 Da. This technique is a standard method for the characterization of newly synthesized compounds. nih.govnih.gov

X-Ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers. nih.gov For this compound, a single-crystal X-ray diffraction study would definitively establish the conformation of the pyrrolidine ring and the spatial arrangement of the isopropyl and methyl substituents. This technique is crucial for resolving any ambiguities in stereochemistry that may not be fully addressed by NMR spectroscopy. The resulting crystal structure would also reveal details about intermolecular interactions, such as hydrogen bonding, in the solid state. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various vibrations of its chemical bonds.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm-1) |

| N-H (amine) | Stretching | 3300 - 3500 (broad) |

| C-H (alkane) | Stretching | 2850 - 3000 |

| N-H (amine) | Bending | 1550 - 1650 |

| C-H (alkane) | Bending | 1350 - 1480 |

| C-N (amine) | Stretching | 1000 - 1250 |

The presence of a broad absorption band in the 3300-3500 cm-1 region would be indicative of the N-H stretching vibration of the secondary amine. The sharp peaks in the 2850-3000 cm-1 range would correspond to the C-H stretching vibrations of the alkyl groups. This technique provides a quick and effective method for confirming the presence of key functional groups within the molecule.

Computational and Theoretical Investigations of 3 Isopropyl 3 Methyl Pyrrolidine

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecules, offering a balance between computational cost and accuracy. nih.govarabjchem.org For 3-Isopropyl-3-methyl-pyrrolidine, DFT calculations would be instrumental in understanding its fundamental chemical characteristics.

Conformational Analysis and Energy Minima

The pyrrolidine (B122466) ring is not planar and exists in various puckered conformations, typically described as envelope or twist forms. The substituents on the ring significantly influence the preferred conformation by minimizing steric strain and optimizing electronic interactions. nih.govnih.gov For this compound, the presence of two bulky alkyl groups at the C3 position introduces considerable steric hindrance, which would be a dominant factor in determining the ring's pucker.

Computational studies on substituted prolines have shown that bulky groups like tert-butyl strongly influence the puckering of the pyrrolidine ring to adopt a pseudoequatorial orientation to minimize steric strain. nih.gov Similarly, for this compound, the isopropyl and methyl groups would likely dictate the conformational landscape. A thorough conformational search using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G* or larger), would be necessary to identify the global and local energy minima. arabjchem.orgresearchgate.net The relative energies of these conformers would reveal the most stable geometries and the energy barriers between them.

Table 1: Representative Conformational Energy Data for Substituted Pyrrolidines

| Compound | Method | Conformers | Relative Energy (kcal/mol) | Reference |

| N-substituted pyrrolidines | DFT | Multiple conformers | Varied based on substitution | researchgate.net |

| 2-tert-butylpyrrolidine | M06-2X | Multiple conformers | Varied based on substitution | acs.org |

| 3-fluoropyrrolidines | B3LYP-D3BJ/6-311++G** | Multiple conformers | Varied based on stereoisomer | beilstein-journals.org |

This table presents data from related compounds to illustrate the typical energy differences found in conformational analyses of substituted pyrrolidines.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory provides critical insights into the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgimperial.ac.uk The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. mdpi.com

For this compound, the HOMO would likely be localized on the nitrogen atom due to the presence of its lone pair of electrons, making it a potential nucleophile. The alkyl substituents would have a modest influence on the HOMO and LUMO energies through inductive effects. DFT calculations would provide precise energies and visualizations of these orbitals. A higher HOMO energy and a lower LUMO energy generally imply greater reactivity. youtube.comwikipedia.org

Table 2: Illustrative Frontier Molecular Orbital Energies for Pyrrolidine Derivatives

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| 1,2-di(pyrrolidin-1-yl)ethane | DFT | -5.660 | 2.305 | 7.965 | mdpi.com |

| 2-pyrrolidone | DFT | - | - | - | nih.gov |

This table shows representative FMO data for related pyrrolidine compounds to provide a context for the expected values for this compound.

Charge Distribution and Reactivity Indices

The distribution of electron density within a molecule is fundamental to its reactivity. nih.gov DFT calculations can provide detailed information on the charge distribution through methods like Natural Bond Orbital (NBO) analysis. nih.gov In this compound, the nitrogen atom is expected to be the most electronegative center, carrying a partial negative charge, while the attached hydrogen and carbon atoms would bear partial positive charges.

Conceptual DFT also allows for the calculation of various reactivity indices, such as electronegativity, chemical hardness, and the electrophilicity index, which provide quantitative measures of a molecule's reactivity. mdpi.com For instance, the electrophilicity index helps in classifying molecules as strong or marginal electrophiles. Given the electron-donating nature of the alkyl groups and the nitrogen lone pair, this compound is expected to have a low electrophilicity index, confirming its likely role as a nucleophile.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides insights into static molecular properties, Molecular Dynamics (MD) simulations are essential for understanding the dynamic behavior of molecules over time. nih.govresearchgate.net An MD simulation of this compound in a solvent, such as water, would reveal how the molecule behaves in a more realistic environment.

These simulations can track the conformational changes of the pyrrolidine ring, the rotation of the isopropyl and methyl groups, and the interactions with solvent molecules. This information is particularly valuable for understanding how the molecule might interact with biological targets, such as enzymes or receptors, where flexibility and dynamic fit are crucial. nih.govresearchgate.net For example, MD simulations have been used to study the binding of pyrrolidine derivatives to proteins, providing insights into their mechanism of action. nih.gov

Molecular Electron Density Theory (MEDT) in Reaction Mechanism Elucidation

Molecular Electron Density Theory (MEDT) offers a powerful framework for understanding chemical reactivity by analyzing the changes in electron density along a reaction pathway. mdpi.com This theory posits that the capacity for electron density changes, rather than molecular orbital interactions, governs molecular reactivity. mdpi.com

For a molecule like this compound, which can act as a nucleophile, MEDT could be employed to study its reactions, for instance, in [3+2] cycloaddition reactions where pyrrolidine derivatives can be key components. mdpi.comresearchgate.netacs.org An MEDT study would analyze the electron density transfer between the pyrrolidine and its reaction partner at the transition state, providing a detailed picture of the bond-forming processes. mdpi.comrsc.org DFT calculations are a foundational component of MEDT studies, used to locate transition states and analyze the electron localization function (ELF), which helps in visualizing the electronic structure of the reacting species. researchgate.net

Quantum Chemical Calculations for Spectroscopic Prediction

Quantum chemical calculations are invaluable for predicting various spectroscopic properties, which can then be compared with experimental data to confirm the structure and conformation of a molecule. researchgate.netnih.gov For this compound, these calculations can predict:

NMR Spectra: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. researchgate.net Comparing calculated and experimental NMR spectra is a powerful method for conformational analysis. researchgate.net

Vibrational Spectra: Infrared (IR) and Raman spectra can be predicted by calculating the vibrational frequencies and intensities. nih.gov The calculated spectra can aid in the assignment of experimental vibrational bands to specific molecular motions.

Rotational Spectra: For gas-phase studies, quantum chemistry can predict rotational constants, which are essential for microwave spectroscopy. researchgate.net

These predictions are not only crucial for the structural elucidation of new compounds but also for understanding their intramolecular and intermolecular interactions.

Computational Approaches to Stereoselectivity and Regioselectivity

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there are no specific computational or theoretical investigations published that focus solely on the chemical compound "this compound" concerning its stereoselectivity and regioselectivity.

While computational methods such as Density Functional Theory (DFT) are widely used to predict the outcomes of chemical reactions for a variety of substituted pyrrolidines, dedicated studies on this particular compound are not available in the public domain. Research in this area tends to focus on pyrrolidine derivatives with different substitution patterns that may be more relevant to specific synthetic targets or biological activities.

Therefore, the generation of detailed research findings, data tables, and an in-depth analysis as requested for this compound is not possible at this time due to the absence of primary research literature on the topic.

Mechanistic Elucidation of Reactions Involving 3 Isopropyl 3 Methyl Pyrrolidine and Its Synthetic Precursors

Reaction Pathway Analysis of Pyrrolidine (B122466) Ring Formation

The construction of the pyrrolidine ring can be achieved through various synthetic strategies, with intramolecular cyclization and cycloaddition reactions being the most prominent.

One of the key pathways to substituted pyrrolidines is through the intramolecular C-H amination of N-substituted open-chain precursors. Mechanistic studies on copper-catalyzed intramolecular C-H amination of N-haloamides have provided significant insights. These reactions are believed to proceed through a copper-nitrenoid intermediate. The reaction pathway involves the initial coordination of the N-haloamide to a Cu(I) catalyst, followed by halogen abstraction to form a copper(II)-nitrenoid species. This intermediate then undergoes an intramolecular hydrogen atom transfer from a C-H bond to the nitrogen, followed by radical recombination to form the C-N bond and regenerate the Cu(I) catalyst. The regioselectivity of this amination, i.e., the preference for forming a five-membered pyrrolidine ring over a six-membered piperidine (B6355638) ring, is a critical aspect of the reaction pathway.

Another powerful method for pyrrolidine ring construction is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. Azomethine ylides, which are 1,3-dipoles, can be generated in situ from various precursors, including α-amino acids and their esters. The reaction with an appropriately substituted alkene leads directly to the pyrrolidine ring. The regioselectivity and stereoselectivity of this cycloaddition are governed by the frontier molecular orbitals (FMO) of the dipole and the dipolarophile. For the synthesis of a 3,3-disubstituted pyrrolidine like 3-isopropyl-3-methyl-pyrrolidine, a precursor alkene bearing the isopropyl and methyl groups at the same carbon atom would be required.

Titanium-catalyzed carbocyclization of allylpropargyl amines represents another viable pathway. nih.gov The proposed mechanism involves the initial formation of a titanacyclopropane intermediate from the reaction of Ti(O-iPr)₄ and a Grignard reagent. nih.gov This is followed by the displacement of propene by the enyne substrate and subsequent oxidative cyclization to form a titanacyclopentene intermediate. nih.gov Transmetalation with an organozinc reagent and subsequent hydrolysis or deuterolysis yields the final pyrrolidine derivative. nih.gov The stereochemistry of the exocyclic double bond in the product is determined during the carbometalation step. nih.gov

Transition State Characterization in Stereoselective Reactions

The stereochemical outcome of many pyrrolidine syntheses is determined at the transition state of the key bond-forming step. Computational studies, particularly density functional theory (DFT) calculations, have been instrumental in characterizing these transition states and explaining the observed stereoselectivities.

In stereoselective [3+2] cycloaddition reactions , the approach of the azomethine ylide to the alkene can proceed through different transition states, leading to various stereoisomers. For instance, in the reaction of an azomethine ylide with a chiral N-tert-butanesulfinyl imine derivative, the diastereoselectivity is controlled by the facial bias imposed by the bulky sulfinyl group. ua.esacs.org DFT calculations can model the energies of the competing transition states, often revealing that the lowest energy transition state corresponds to the major diastereomer observed experimentally. ua.es These calculations can elucidate the key steric and electronic interactions that stabilize one transition state over the others. ua.es

For intramolecular reactions, such as the copper-catalyzed C-H amination , the geometry of the transition state for the hydrogen atom transfer is crucial for determining the regioselectivity and stereoselectivity. The conformation of the open-chain precursor leading to the transition state plays a significant role.

Influence of Catalysts and Reagents on Reaction Mechanisms

The choice of catalyst and reagents profoundly influences the reaction mechanism and, consequently, the yield and selectivity of the synthesis of substituted pyrrolidines.

In metal-catalyzed reactions , the nature of the metal center and the ligands attached to it are of paramount importance. For example, in the copper-catalyzed C-H amination, the electronic and steric properties of the tris(pyrazolyl)borate (Tp) ligands on the copper catalyst can affect the reactivity and selectivity. nih.gov More electron-donating ligands can increase the catalytic activity. nih.gov Similarly, in palladium-catalyzed hydroarylation of pyrrolines, the choice of phosphine (B1218219) ligand can influence the efficiency of the catalytic cycle.

The use of chiral catalysts is a cornerstone of asymmetric synthesis. For instance, the enantioselective synthesis of pyrrolidine derivatives can be achieved using chiral silver or copper catalysts in [3+2] cycloaddition reactions. ua.es These catalysts create a chiral environment around the reacting species, favoring the formation of one enantiomer over the other. The catalyst can influence the geometry of the transition state, thereby dictating the stereochemical outcome.

The reagents used to generate the reactive intermediates also play a critical role. For example, in the generation of azomethine ylides, the choice of the starting α-amino acid and the aldehyde determines the substitution pattern of the resulting ylide and, subsequently, the final pyrrolidine.

Solvent Effects on Reaction Kinetics and Selectivity

The solvent in which a reaction is conducted can have a significant impact on its rate and selectivity. These effects arise from the differential solvation of the reactants, transition states, and products.

In reactions involving polar or charged intermediates, such as the formation of azomethine ylides and their subsequent cycloaddition, the polarity of the solvent can play a crucial role. Polar solvents can stabilize charged transition states, thereby accelerating the reaction rate. For instance, studies on 1,3-dipolar cycloadditions have shown that more polar aprotic solvents can enhance the reaction rate.

The ability of a solvent to form hydrogen bonds can also influence reaction mechanisms. Protic solvents, for example, can solvate and stabilize both the reactants and intermediates, which can affect the energy barriers of different reaction pathways.

In some cases, the solvent can directly participate in the reaction mechanism. For instance, in certain solvolysis reactions leading to the formation of a cyclic amine, the solvent can act as a nucleophile.

The table below summarizes the effect of different solvents on the yield of a generic pyrrolidine synthesis, highlighting the importance of solvent screening in optimizing reaction conditions.

| Solvent | Dielectric Constant (ε) | Yield (%) |

| Toluene | 2.4 | 65 |

| Dichloromethane | 8.9 | 78 |

| Acetonitrile | 37.5 | 85 |

| Tetrahydrofuran | 7.5 | 72 |

Table 1. Representative data showing the influence of solvent polarity on the yield of a hypothetical pyrrolidine synthesis.

A comprehensive understanding of these mechanistic aspects is essential for the rational design of synthetic routes to complex molecules like this compound, enabling the control of stereochemistry and the optimization of reaction efficiency.

Future Research Directions and Advanced Applications in Synthetic Organic Chemistry

Development of Novel and More Efficient Synthetic Pathways

The synthesis of polysubstituted pyrrolidines is a significant area of research. tandfonline.com While specific methods for 3-isopropyl-3-methyl-pyrrolidine are not extensively documented, general strategies for creating 3,3-disubstituted pyrrolidines can be adapted. Future research will likely focus on improving the efficiency and selectivity of these routes.

One promising approach is the iridium-catalyzed reductive generation of azomethine ylides from tertiary amides, followed by a [3+2] cycloaddition. This method offers a convergent and highly diastereoselective route to structurally complex pyrrolidines. acs.org Adapting this strategy for the synthesis of this compound would involve the use of a suitable amide precursor and an appropriate alkene.

Another area of development is the use of multicomponent reactions (MCRs). MCRs are highly efficient, atom-economical processes that can generate molecular complexity in a single step. tandfonline.com Designing an MCR that incorporates isopropyl and methyl groups at the 3-position of a pyrrolidine (B122466) ring would be a significant advancement.

Finally, titanium-catalyzed carbocyclization of allylpropargyl amines represents another potential pathway. This method has been used to synthesize 3-methyl-4-methylenepyrrolidines, and with appropriate starting materials, could be adapted for the synthesis of this compound. nih.gov

Table 1: Potential Synthetic Strategies for this compound

| Synthetic Strategy | Description | Potential Advantages |

| Iridium-Catalyzed Reductive Azomethine Ylide Cycloaddition | Generation of an azomethine ylide from a tertiary amide followed by cycloaddition. acs.org | High diastereoselectivity, good functional group tolerance. |

| Multicomponent Reactions (MCRs) | A one-pot reaction involving three or more starting materials. tandfonline.com | High atom economy, operational simplicity, rapid access to complexity. |

| Titanium-Catalyzed Carbocyclization | Cyclization of an allylpropargyl amine precursor. nih.gov | Access to specific substitution patterns. |

Exploration of New Catalytic Systems for Asymmetric Synthesis

The presence of a stereocenter at the C3 position of this compound makes its asymmetric synthesis a key research focus. The development of novel catalytic systems is crucial for achieving high enantioselectivity.

Catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a powerful tool for constructing enantioenriched pyrrolidines. rsc.org Future research could explore new chiral ligands for metal catalysts (e.g., copper, silver) to control the stereochemical outcome of the cycloaddition leading to this compound. nih.gov The goal is to develop catalysts that can effectively discriminate between the prochiral faces of the reactants, leading to a single enantiomer of the product.

Organocatalysis offers a metal-free alternative for asymmetric synthesis. Chiral pyrrolidine-based organocatalysts, such as those derived from proline, have been extensively studied. mdpi.com The development of new organocatalysts specifically designed for the synthesis of 3,3-disubstituted pyrrolidines could provide an environmentally friendly and highly enantioselective route to this compound.

Biocatalysis, using enzymes such as engineered P450s, is an emerging area for the synthesis of chiral amines. nih.gov Directed evolution of enzymes could be employed to create biocatalysts capable of producing (R)- or (S)-3-isopropyl-3-methyl-pyrrolidine with high enantiomeric excess.

Utilization as a Chiral Building Block in Complex Molecule Synthesis

The chiral this compound scaffold is a valuable starting material for the synthesis of more complex molecules, particularly those with pharmaceutical applications. Its three-dimensional structure can impart favorable properties to a larger molecule, such as improved binding to a biological target.

One potential application is in the design of novel CXCR4 antagonists. The pyrrolidine scaffold has been successfully used in the development of potent antagonists for this chemokine receptor, which is a target for anti-cancer and anti-inflammatory drugs. nih.gov The specific stereochemistry and substitution pattern of this compound could be exploited to create new and more effective CXCR4 inhibitors.

Furthermore, this chiral building block could be incorporated into sphingolipid mimetics. The design and synthesis of pyrrolidine-containing sphingomimetics have shown promise in inducing apoptosis in cancer cells. rsc.org The unique steric and electronic properties of the isopropyl and methyl groups could influence the biological activity of such compounds.

The use of three-dimensional building blocks is a growing trend in fragment-based drug discovery. whiterose.ac.uk this compound, with its defined stereochemistry and substitution, represents an ideal fragment for screening against a variety of biological targets.

Integration into Advanced Materials Science

The unique properties of the pyrrolidine ring extend beyond pharmaceuticals into the realm of materials science. Pyrrolidine derivatives are being explored for their potential in creating novel materials with specific functions.

One area of interest is the development of polymer-protein hybrids. These materials can enhance the stability and activity of proteins in non-native environments. nih.gov Pyrrolidine-containing polymers could be designed to interact specifically with proteins, leading to new biomaterials for applications in medicine and industry.

Furthermore, pyrrolidine derivatives can be used in the synthesis of m-phenylenediamine (B132917) derivatives through gold-catalyzed dehydrogenative aromatization. acs.org These diamines are important monomers for high-performance polymers. The incorporation of the this compound moiety could lead to polymers with novel thermal and mechanical properties.

Sustainability in Pyrrolidine Synthesis: Next-Generation Green Chemistry Approaches

The principles of green chemistry are increasingly important in synthetic organic chemistry. Future research on the synthesis of this compound will undoubtedly focus on developing more sustainable methods.

Ultrasound-assisted organic synthesis is a green technique that can accelerate reactions and reduce the need for harsh conditions. rsc.org The application of ultrasound to the synthesis of pyrrolidines, potentially in combination with green solvents like ethanol (B145695) and biodegradable catalysts like citric acid, could offer a more environmentally friendly route. rsc.orgrsc.org

Microwave-assisted organic synthesis (MAOS) is another green chemistry tool that can significantly reduce reaction times and improve yields. nih.gov The development of a microwave-assisted synthesis of this compound would be a significant step towards a more sustainable process.

The use of water as a solvent is a key goal of green chemistry. Research into performing pyrrolidine synthesis in aqueous media, potentially using specifically designed water-soluble catalysts, will be a critical area of future investigation. mdpi.com

Application of Machine Learning and Artificial Intelligence in Pyrrolidine Design and Synthesis

Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical synthesis. These tools can be applied to both the design of novel pyrrolidine derivatives and the optimization of their synthetic routes.

ML models can be trained on large datasets of chemical reactions to predict the outcomes of new reactions, including product yield and stereoselectivity. researchgate.net This can significantly reduce the number of experiments needed to develop an efficient synthesis of this compound. By modeling electron movements, ML can also provide insights into reaction mechanisms that are interpretable by chemists. researchgate.net

In the context of drug discovery, ML can be used to design new pyrrolidine-based molecules with desired properties. By learning from existing structure-activity relationship data, generative models can propose new molecules, like derivatives of this compound, that are likely to be active against a specific biological target. This approach can accelerate the discovery of new drug candidates.

Q & A

Q. What are the optimal synthetic routes for 3-isopropyl-3-methyl-pyrrolidine, and how can reaction yields be improved?

- Methodological Answer : Synthesis of this compound typically involves cyclization of γ-amino ketones or reductive amination of substituted pyrrolidine precursors. For example, diastereoselective methods using chiral catalysts (e.g., asymmetric hydrogenation) can enhance stereochemical control . Reaction optimization should focus on solvent polarity (e.g., THF vs. DCM), temperature gradients, and catalyst loading. Yield improvements may require iterative purification via column chromatography or recrystallization, with monitoring by TLC or HPLC.

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar analogs?

- Methodological Answer :

- NMR : Key signals include the downfield shift of the pyrrolidine ring protons (δ 2.5–3.5 ppm) and distinct splitting patterns due to isopropyl and methyl substituents. NMR will show quaternary carbons at ~δ 45–50 ppm for the branched alkyl groups.

- IR : Absence of carbonyl stretches (ruling out lactam analogs) and C-H bending modes for isopropyl groups (~1385 cm) are diagnostic.

- Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. What solvent systems are suitable for solubility studies of this compound in drug formulation contexts?

- Methodological Answer : Perform phase-solubility assays in aqueous buffers (pH 1.2–7.4) and organic solvents (e.g., ethanol, PEG 400). Use UV-Vis spectroscopy or HPLC to quantify solubility. For low solubility, consider co-solvency (e.g., DMSO-water mixtures) or cyclodextrin complexation .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound derivatives in receptor binding studies?

- Methodological Answer :

- Synthesize enantiomers via chiral resolution (e.g., using (R)- or (S)-BINAP ligands) and test against target receptors (e.g., GPCRs or ion channels) .

- Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model interactions. Validate with radioligand displacement assays (e.g., -labeled ligands) and measure IC values.

- Contradictions in activity data may arise from off-target effects; employ selectivity profiling via kinase panels or proteome-wide screens .

Q. What strategies resolve contradictions in reported thermodynamic stability data for this compound polymorphs?

- Methodological Answer :

- Perform differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) to identify polymorphic forms.

- Apply density functional theory (DFT) calculations (Gaussian 16) to compare lattice energies.

- Address discrepancies by standardizing crystallization conditions (e.g., cooling rates, antisolvent addition) and reporting humidity/temperature controls .

Q. How can in vivo metabolic pathways of this compound be mapped using isotopic labeling?

- Methodological Answer :

- Synthesize - or -labeled analogs at the methyl/isopropyl positions.

- Administer to model organisms (e.g., rodents) and collect plasma/urine samples at timed intervals.

- Analyze metabolites via LC-MS/MS with stable isotope tracing. Identify phase I (oxidation) and phase II (glucuronidation) pathways .

Safety and Handling Protocols

Q. What safety precautions are critical when handling this compound in electrophysiology experiments?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products